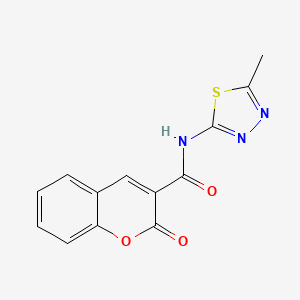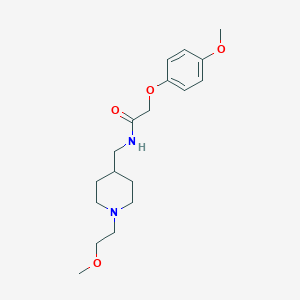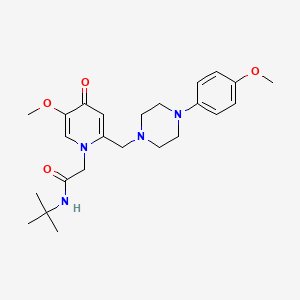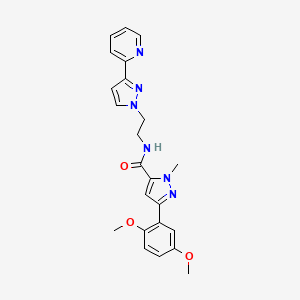
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as MTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTC is a heterocyclic compound that contains both a thiadiazole and a chromene ring. Its chemical structure makes it a promising candidate for the development of new drugs that target various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Studies
A study conducted by Myannik et al. (2018) focused on the synthesis of novel organic ligands similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and their metal complexes. These compounds were derived from 3-formylchromone and oxamic acid thiohydrazides. The research involved the creation of copper(II), cobalt(II), and nickel(II) complexes by interacting the organic ligands with corresponding metal chlorides. A copper(II) complex's structure was particularly elucidated using single-crystal X-ray diffraction, showing a distorted triangular bipyramidal geometry involving coordination with the aldimine nitrogen atom, thiolate sulfur atom, and oxygen atom of the pyrone ring keto-group, along with two bridged chloride anions. Electrochemical properties of the synthesized ligands and complexes were also explored through cyclic voltammetry techniques (Myannik et al., 2018).
Antimicrobial Applications
In a separate study, Raval et al. (2012) reported on the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, demonstrating significant antibacterial and antifungal activities. This study highlights the potential of this compound derivatives in antimicrobial applications, offering a rapid and environmentally friendly synthesis method (Raval et al., 2012).
Molecular Recognition and Sensing
A fascinating application of coumarin benzothiazole derivatives, including structures similar to this compound, was investigated by Wang et al. (2015). These compounds were synthesized and studied for their crystal structures, photophysical properties, and especially for their ability to recognize cyanide anions through Michael addition reaction. The study demonstrated the potential of these derivatives in molecular recognition and sensing, with compound exhibiting significant changes observable by the naked eye upon interaction with cyanide anions (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c1-7-15-16-13(20-7)14-11(17)9-6-8-4-2-3-5-10(8)19-12(9)18/h2-6H,1H3,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTHKVGTMKCKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2397094.png)





![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B2397105.png)

![1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2397108.png)



